molecular formula C10H15NO3 B2920530 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol CAS No. 865076-13-7

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol

Cat. No.: B2920530
CAS No.: 865076-13-7
M. Wt: 197.234
InChI Key: IGIXLUJFTDREHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol is an organic compound characterized by the presence of a pyridine ring with an oxido substituent at the 1-position and a pentanediol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol typically involves the reaction of 4-pyridone with appropriate reagents to introduce the oxido group, followed by the attachment of the pentanediol chain. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol can undergo various chemical reactions, including:

    Oxidation: The oxido group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the oxido group.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction could produce the corresponding pyridine derivative without the oxido group.

Scientific Research Applications

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxido group and the pyridine ring play crucial roles in these interactions, potentially affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Oxido-4-pyridinyl)alanine: Another compound with an oxido-pyridine structure, used in different research contexts.

    4-(1-Oxido-4-pyridinyl)benzoic acid: A structurally related compound with applications in organic synthesis and catalysis.

Uniqueness

3-(1-Oxido-4-pyridinyl)-1,5-pentanediol is unique due to its specific combination of the oxido-pyridine moiety and the pentanediol chain, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-(1-oxidopyridin-1-ium-4-yl)pentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-7-3-10(4-8-13)9-1-5-11(14)6-2-9/h1-2,5-6,10,12-13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIXLUJFTDREHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(CCO)CCO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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